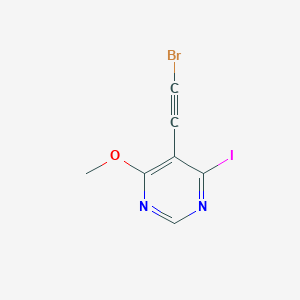![molecular formula C18H15N3O B14409227 3-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indole CAS No. 82076-05-9](/img/structure/B14409227.png)
3-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indole is a complex organic compound that features both an indole and an oxadiazole moiety The indole structure is a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The oxadiazole ring is a five-membered heterocyclic compound containing oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indole typically involves the formation of the oxadiazole ring followed by its attachment to the indole moiety. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature . This method allows for the efficient synthesis of the oxadiazole ring, which can then be further reacted with indole derivatives to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of green chemistry and process optimization would be applied to scale up the laboratory synthesis methods to industrial levels.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may result in the formation of reduced indole derivatives.
Applications De Recherche Scientifique
3-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar chemical properties and applications.
Indole Derivatives: Compounds like tryptophan and serotonin share the indole structure and have significant biological activities.
Uniqueness
3-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indole is unique due to the combination of the indole and oxadiazole moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
82076-05-9 |
|---|---|
Formule moléculaire |
C18H15N3O |
Poids moléculaire |
289.3 g/mol |
Nom IUPAC |
5-[2-(1H-indol-3-yl)ethyl]-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H15N3O/c1-2-6-13(7-3-1)18-20-17(22-21-18)11-10-14-12-19-16-9-5-4-8-15(14)16/h1-9,12,19H,10-11H2 |
Clé InChI |
REWFGEINWIEGIW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NOC(=N2)CCC3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


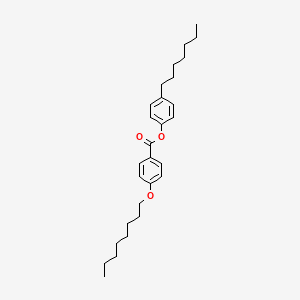
![N'-{4-[(1,3-Benzoxazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14409149.png)
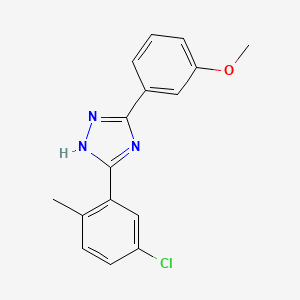
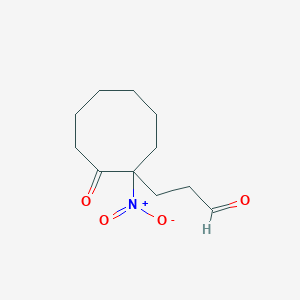

![2-(4-Aminophenyl)-1-butyl-1h-benzo[d]imidazolesulphonic acid](/img/structure/B14409182.png)
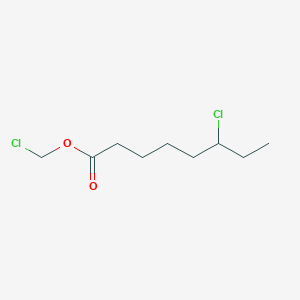
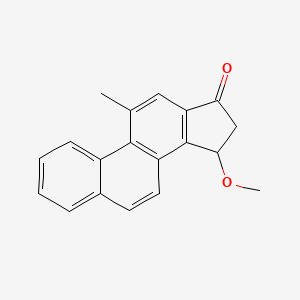

![2-[3-(2,6-dimethylphenyl)phenyl]-1,3-dimethylbenzene](/img/structure/B14409215.png)
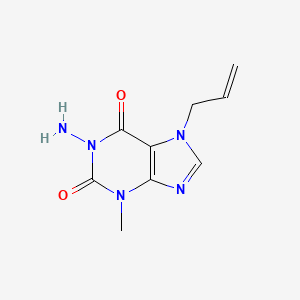
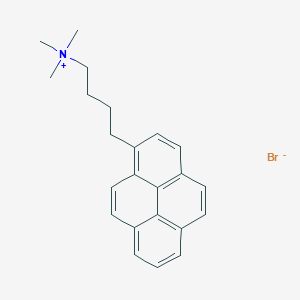
![2'-O-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine](/img/structure/B14409233.png)
